Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate
Description
Ethyl 5-(4-biphenylyl)isoxazole-3-carboxylate (CAS: SY267669) is an isoxazole derivative featuring a biphenylyl substituent at the 5-position and an ethyl ester group at the 3-position of the heterocyclic ring. Isoxazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and tunable electronic properties .
Properties
IUPAC Name |
ethyl 5-(4-phenylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-21-18(20)16-12-17(22-19-16)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJUERDDRKPRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of biphenyl derivatives with ethyl isoxazole-3-carboxylate under specific conditions. For instance, the reaction can be catalyzed by copper (I) or ruthenium (II) in a (3 + 2) cycloaddition reaction . Another approach involves the use of metal-free synthetic routes, which are more eco-friendly and avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
The biphenylyl group distinguishes this compound from other ethyl isoxazole-3-carboxylates. Key analogs include:
Key Observations :
Physicochemical Properties
- Melting Points : Analogs with halogen substituents (e.g., bromine: CAS 33277-15-5) exhibit higher melting points (158–160°C) due to stronger van der Waals interactions , whereas methoxy-substituted derivatives melt at 86–88°C . The biphenylyl group’s planar structure may promote crystallinity, though experimental data are lacking.
- Solubility : Methoxy and hydroxylmethyl derivatives (e.g., Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate) show improved aqueous solubility compared to hydrophobic biphenylyl or thienyl analogs .
Biological Activity
Ethyl 5-(4-Biphenylyl)isoxazole-3-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
The presence of the biphenyl group enhances its chemical stability and reactivity, contributing to its unique biological properties. The compound's synthesis typically involves cyclization reactions between suitable precursors, making it scalable for industrial applications.
Biological Activity
This compound exhibits notable biological activities, particularly in the following areas:
- Antimicrobial Activity : Research indicates that this compound can inhibit specific enzymes linked to microbial growth, suggesting potential applications in treating infections.
- Antitumor Activity : Studies have shown that this compound can affect cancer cell lines. For example, in assays involving human cancer cells (HeLa, MCF-7, and Hep-2), the compound demonstrated varying degrees of cytotoxicity. HeLa cells exhibited the highest sensitivity, with a killing percentage ranging from 20% to 34%, while MCF-7 and Hep-2 cells showed lower sensitivity (5% to 11%) at concentrations between 100-500 µg/mL .
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The isoxazole ring acts as a pharmacophore, allowing the compound to bind to specific sites within biological systems. This interaction can modulate several biological pathways, which is crucial for its pharmacological effects .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 5-phenylisoxazole-3-carboxylate | Contains a phenyl group | Lacks biphenyl structure; simpler reactivity |
| Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | Contains a fluorophenyl group | Fluorine substitution alters reactivity |
| Ethyl 5-(4-methylphenyl)isoxazole-3-carboxylate | Contains a methyl group on phenyl | Methyl group affects sterics compared to biphenyl |
This table illustrates the unique structural characteristics of this compound, particularly its biphenyl group, which enhances its chemical stability and reactivity profile compared to simpler isoxazoles.
Case Studies and Research Findings
Recent studies have focused on the biological interactions and potential therapeutic applications of this compound:
- Anticancer Studies : A study published in a medicinal chemistry journal reported that compounds similar to this compound were tested against various cancer cell lines. The results indicated significant cytotoxic potential in certain derivatives, highlighting the importance of structural modifications in enhancing activity .
- Enzyme Inhibition : Another research effort explored the compound's ability to inhibit specific enzymes associated with disease processes. The findings suggest that the biphenyl moiety plays a critical role in enhancing enzyme binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
